molecular formula C22H21NO7 B2364370 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637751-22-5

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2364370
CAS No.: 637751-22-5
M. Wt: 411.41
InChI Key: HDKBFCVLOQCMON-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chromenone core, an ethoxyphenoxy group, and a morpholine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-ethoxyphenoxy)methyl]morpholine: Shares the ethoxyphenoxy and morpholine groups but lacks the chromenone core.

    4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate: Similar chromenone core but with a trifluoromethyl group instead of the ethoxyphenoxy group.

Uniqueness

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-2-27-17-5-3-4-6-18(17)30-20-14-28-19-13-15(7-8-16(19)21(20)24)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBFCVLOQCMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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